N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine
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Overview
Description
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a quinoline ring, a methoxy group, and a bis(2-chloroethyl)amino group
Preparation Methods
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine involves several steps. One common synthetic route starts with the preparation of 4-bis(2-chloroethyl)aminobenzaldehyde, which is then reacted with 6-methoxy-2-methylquinolin-4-amine under specific conditions to form the desired compound . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antineoplastic agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biological Research: It is used in studies involving DNA interactions and the development of new therapeutic agents targeting specific molecular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine involves the formation of DNA cross-links. The bis(2-chloroethyl)amino group reacts with DNA, forming covalent bonds between DNA strands. This cross-linking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine can be compared with other similar compounds, such as:
Properties
CAS No. |
91919-67-4 |
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Molecular Formula |
C22H24Cl2N4O |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C22H24Cl2N4O/c1-16-13-22(20-14-19(29-2)7-8-21(20)26-16)27-25-15-17-3-5-18(6-4-17)28(11-9-23)12-10-24/h3-8,13-15H,9-12H2,1-2H3,(H,26,27) |
InChI Key |
ZPHXBNLMXZOOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
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